

Application Notes and Protocols for Animal Models of Skin Inflammation Involving CCL27

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two key animal models used to study the role of the chemokine **CCL27** in skin inflammation: the Keratin-14 IL-4 (K14-IL4) transgenic mouse model of atopic dermatitis and the imiquimod-induced psoriasis model in **CCL27** knockout mice. Detailed protocols for model induction, experimental procedures, and data analysis are provided to facilitate the application of these models in preclinical research and drug development.

Introduction to CCL27 in Skin Inflammation

The chemokine (C-C motif) ligand 27 (**CCL27**) plays a pivotal role in T-cell mediated skin inflammation. It is constitutively expressed by epidermal keratinocytes and acts as a ligand for the C-C chemokine receptor 10 (CCR10), which is expressed on a subset of skin-homing memory T-cells. The **CCL27**/CCR10 axis is crucial for the recruitment of these T-cells to the skin under both homeostatic and inflammatory conditions. Dysregulation of this pathway has been implicated in the pathogenesis of inflammatory skin diseases such as atopic dermatitis and psoriasis.

Animal Models Keratin-14 IL-4 (K14-IL4) Transgenic Mouse Model of

Atopic Dermatitis

Methodological & Application





This model is characterized by the overexpression of interleukin-4 (IL-4) in the epidermis, leading to a spontaneous pruritic inflammatory skin disease that recapitulates many features of human atopic dermatitis.[1][2] This includes skin infiltration of T-cells, an early upregulation of T helper 2 (Th2) cytokines, and a later surge in Th1 cytokines.[1] In this model, both mRNA and protein levels of **CCL27** are significantly increased in the skin and serum.[1][2] Furthermore, a high percentage of T-cells infiltrating the skin and in the draining lymph nodes of these mice express CCR10.[1]

This protocol describes the use of a neutralizing anti-**CCL27** antibody to investigate the role of this chemokine in the progression of atopic dermatitis-like inflammation in K14-IL4 transgenic mice.

Materials:

- K14-IL4 transgenic mice with early skin lesions
- Neutralizing rat anti-mouse CCL27 antibody
- Isotype control antibody (rat IgG2b)
- Sterile phosphate-buffered saline (PBS)
- Syringes and needles for subcutaneous injection

Procedure:

- Animal Selection: Select K14-IL4 transgenic mice exhibiting early signs of skin lesions. Ageand sex-matched littermates should be used for control groups.
- Antibody Preparation: Reconstitute the neutralizing anti-CCL27 antibody and the isotype control antibody in sterile PBS to a final concentration of 100 μg per 100 μL.
- Administration: Administer 200 μg of the neutralizing anti-**CCL27** antibody or the isotype control antibody subcutaneously into the base of the ears or affected skin areas.
- Dosing Schedule: Repeat the injections every 3 days for a total of 24 days.



- Monitoring and Scoring: Monitor the mice regularly for clinical signs of skin inflammation. A
 scoring system such as the SCORAD (Scoring Atopic Dermatitis) index can be adapted for
 mice to assess erythema, edema, excoriation, and lichenification on a scale of 0 (none) to 3
 (severe).[3][4][5]
- Sample Collection: At the end of the treatment period, euthanize the mice and collect skin tissue and serum for further analysis.

Treatment with a neutralizing anti-**CCL27** antibody is expected to reduce the clinical progression of skin inflammation.[1] This can be quantified by a decrease in the clinical score. Histological analysis of skin sections is expected to show a reduction in epidermal thickness and a decrease in the infiltration of T-cells and mast cells.

Quantitative Data from CCL27 Neutralization Studies in K14-IL4 Mice

Parameter	Control (Isotype) Group	Anti-CCL27 Treated Group	Fold Change/Reduc tion	Reference
CCL27 mRNA in skin (relative to non-Tg)	4.36-fold increase	-	-	[1]
T-cell Infiltration	Significant infiltration	Decreased	Not specified	[1]
Mast Cell Infiltration	Significant infiltration	Decreased	Not specified	[1]
Clinical Score of Inflammation	Progressive increase	Reduced progression	Not specified	[1]

Imiquimod-Induced Psoriasis Model in CCL27 Knockout Mice

This model utilizes the topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, to induce a psoriasis-like skin inflammation. The use of **CCL27** knockout (**CCL27**-/-) mice in this model has revealed a homeostatic, regulatory role for **CCL27** in the skin. Contrary to what

Methodological & Application





might be expected in an inflammatory model, **CCL27**-/- mice exhibit an overreactive inflammatory response to imiquimod, suggesting that **CCL27** is crucial for maintaining immune homeostasis in the skin.[6]

This protocol details the procedure for inducing psoriasis-like skin inflammation in **CCL27**-/-mice and wild-type controls using a commercially available imiquimod cream.

Materials:

- CCL27-/- mice
- Wild-type (WT) littermate controls
- 5% imiquimod cream
- Calipers for measuring ear thickness
- · Equipment for histological analysis

Procedure:

- Animal Selection: Use age- and sex-matched CCL27-/- and WT mice.
- Induction of Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5 to 8 consecutive days.
- Monitoring and Scoring:
 - Clinical Scoring: Score the severity of erythema, scaling, and thickness of the back skin daily on a scale from 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked).
 The cumulative score serves as the Psoriasis Area and Severity Index (PASI).
 - Ear Thickness: Measure the thickness of the right ear daily using calipers.
- Sample Collection: On the final day of the experiment, euthanize the mice and collect the treated skin and ear tissue.



CCL27-/- mice are expected to display a more severe inflammatory phenotype compared to WT mice.[6] This includes visibly more inflamed ears, a greater increase in epidermal thickness, and higher clinical scores.[6] Flow cytometric analysis of skin-infiltrating immune cells is expected to show increased frequencies of IL-17A-producing T-cells in CCL27-/- mice.

[6]

Quantitative Data from Imiquimod-Induced Psoriasis Model in CCL27-/- Mice

Parameter	Wild-Type (WT) Mice	CCL27-/- Mice	Key Finding	Reference
Epidermal Thickness (µm) after 8 days	~50	~100	Increased in CCL27-/-	[6]
IL-17A+ γδ T- cells (%)	~15	~25	Increased in CCL27-/-	[6]
IL-17A+ CD4+ T- cells (%)	~5	~10	Increased in CCL27-/-	[6]
IL-17A+ CD8+ T- cells (%)	~2	~5	Increased in CCL27-/-	[6]

Key Experimental Methodologies Histological Analysis of Skin Inflammation

Purpose: To quantify changes in skin morphology and inflammatory cell infiltration.

Protocol:

- Tissue Processing: Fix skin samples in 10% buffered formalin, embed in paraffin, and cut into 5 μm sections.
- Staining:
 - Hematoxylin and Eosin (H&E) Staining: For general morphology and measurement of epidermal thickness.



- Toluidine Blue Staining: For the identification and quantification of mast cells.
- · Quantification:
 - Epidermal Thickness: Measure the thickness of the epidermis from the basal layer to the granular layer using image analysis software.
 - Cell Infiltration: Count the number of infiltrating cells (e.g., T-cells, mast cells) per highpower field or per unit area of the dermis.

T-Cell Chemotaxis Assay

Purpose: To assess the migratory response of T-cells towards a **CCL27** gradient.

Protocol:

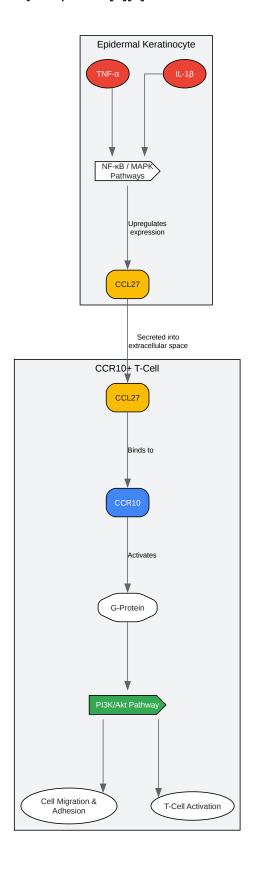
- Cell Preparation: Isolate T-cells from the spleen or lymph nodes of experimental animals.
- Assay Setup: Use a transwell migration assay system with a polycarbonate membrane (typically 5 μm pore size).
- Procedure:
 - Add media containing CCL27 to the lower chamber.
 - Add the T-cell suspension to the upper chamber (the insert).
 - Incubate for 2-4 hours at 37°C.
- Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

Signaling Pathways and Visualizations CCL27/CCR10 Signaling Pathway

The binding of **CCL27** to CCR10 on T-cells initiates a signaling cascade that is crucial for cell migration and activation. This process is mediated by G-proteins and involves downstream effector molecules such as those in the PI3K/Akt and MAPK pathways.[7][8] Pro-inflammatory



cytokines like TNF- α and IL-1 β can upregulate the expression of **CCL27** by keratinocytes, further amplifying the inflammatory response.[8][9]







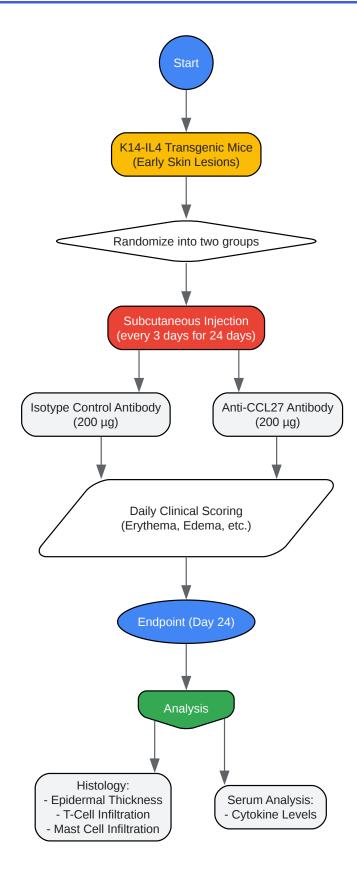
Click to download full resolution via product page

Caption: CCL27/CCR10 signaling in skin inflammation.

Experimental Workflow for CCL27 Neutralization in K14-IL4 Mice

The following diagram illustrates the experimental workflow for investigating the effects of **CCL27** neutralization in the K14-IL4 transgenic mouse model of atopic dermatitis.





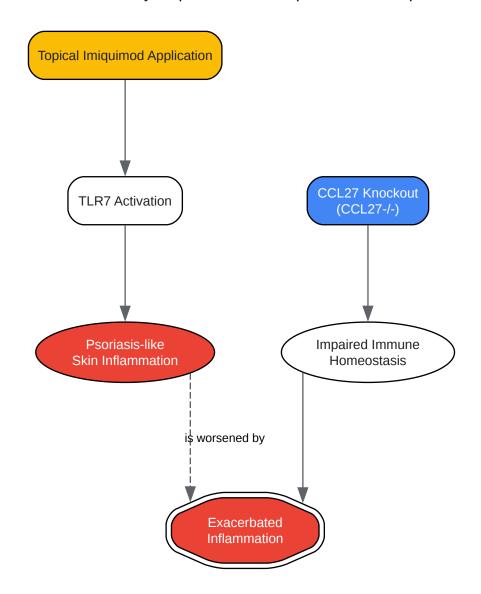
Click to download full resolution via product page

Caption: Workflow for **CCL27** neutralization study.



Logical Relationship in the Imiquimod/CCL27-/- Model

This diagram illustrates the logical relationship between the absence of **CCL27** and the resulting exacerbated inflammatory response in the imiquimod-induced psoriasis model.



Click to download full resolution via product page

Caption: Logic of exacerbated inflammation in CCL27-/- mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. CCL27 is a critical factor for the development of atopic dermatitis in the keratin-14 IL-4 transgenic mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Severity scoring of atopic dermatitis: a comparison of two scoring systems [repositorio.unifesp.br]
- 5. Severity scoring of atopic dermatitis: a comparison of three scoring systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCL27 is a crucial regulator of immune homeostasis of the skin and mucosal tissues -PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CCL27-CCR10 interactions regulate T cell-mediated skin inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Animal Models of Skin Inflammation Involving CCL27]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577586#animal-models-of-skin-inflammation-involving-ccl27]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com